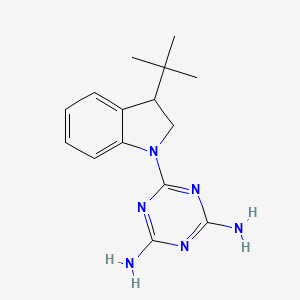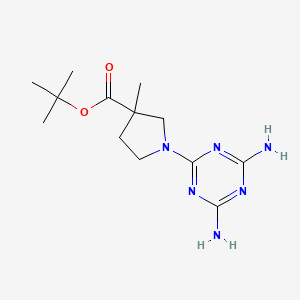![molecular formula C15H19BrN6 B7436528 6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B7436528.png)
6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine, also known as BPTD, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. BPTD is a triazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mechanism of Action
6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine acts as a voltage-gated sodium channel blocker, binding to the channel and preventing the influx of sodium ions. This results in a decrease in neuronal excitability and synaptic transmission, making it a useful tool for investigating the role of sodium channels in various biological processes.
Biochemical and Physiological Effects:
6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine has been shown to have a variety of biochemical and physiological effects, including the inhibition of action potential firing, the reduction of neurotransmitter release, and the modulation of synaptic plasticity. These effects make it a promising tool for investigating the role of sodium channels in various biological processes, including pain, epilepsy, and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine is its high potency and selectivity for voltage-gated sodium channels. This makes it a reliable tool for investigating the role of these channels in various biological processes. However, one limitation of 6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine is its potential off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine in scientific research. One potential application is the investigation of the role of sodium channels in pain and analgesia. 6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine has been shown to have analgesic effects in animal models, making it a promising tool for the development of novel pain therapies. Additionally, 6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine may be useful in the investigation of the role of sodium channels in epilepsy and other neurological disorders. Finally, further optimization of the synthesis of 6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine may lead to the development of more potent and selective sodium channel blockers for use in scientific research.
Synthesis Methods
The synthesis of 6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine involves a multi-step process that begins with the reaction of 2-bromobenzylamine with piperidine. This is followed by the reaction of the resulting intermediate with cyanuric chloride to yield 6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine. The synthesis of 6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine has been optimized to produce high yields and purity, making it a reliable compound for research purposes.
Scientific Research Applications
6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine has been used in a variety of scientific research applications, including the study of ion channels, neuronal excitability, and synaptic transmission. It has been shown to be a potent and selective blocker of voltage-gated sodium channels, making it a useful tool for investigating the role of these channels in various physiological processes.
properties
IUPAC Name |
6-[2-[(2-bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN6/c16-12-7-2-1-5-10(12)9-11-6-3-4-8-22(11)15-20-13(17)19-14(18)21-15/h1-2,5,7,11H,3-4,6,8-9H2,(H4,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYPLOGDCMVJRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC2=CC=CC=C2Br)C3=NC(=NC(=N3)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4,6-Diamino-1,3,5-triazin-2-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B7436478.png)
![1-(3-amino-2-hydroxypropyl)-1-methyl-3-[4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)phenyl]urea](/img/structure/B7436479.png)
![Tert-butyl 4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]cyclohexane-1-carboxylate](/img/structure/B7436481.png)
![Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate](/img/structure/B7436482.png)

![2-N-methyl-2-N-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436516.png)
![1-[2-(difluoromethoxy)-5-nitrophenyl]-3-[(2R,3R)-2-methyl-1,1-dioxothiolan-3-yl]urea](/img/structure/B7436523.png)


![N-[3-fluoro-4-(trifluoromethyl)phenyl]-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide](/img/structure/B7436550.png)
![1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-[3-fluoro-4-(trifluoromethyl)phenyl]urea](/img/structure/B7436556.png)
![2-[1-(3-hydroxyphenyl)ethyl-methylamino]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B7436561.png)
![N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide](/img/structure/B7436567.png)